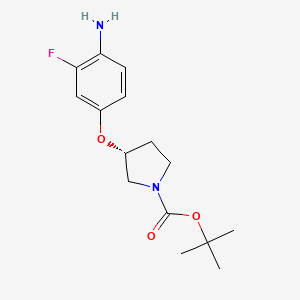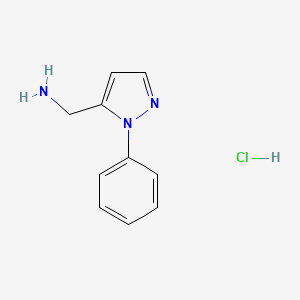
1-(1-phenyl-1H-pyrazol-5-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Phenyl-1H-pyrazol-5-yl)methanamine hydrochloride is a chemical compound with the molecular formula C10H11N3·HCl. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Preparation Methods
The synthesis of 1-(1-phenyl-1H-pyrazol-5-yl)methanamine hydrochloride typically involves the following steps:
Cyclization: The starting materials, phenylhydrazine and ethyl acetoacetate, undergo cyclization to form the pyrazole ring.
Chloride Acetylation: The intermediate product is then subjected to chloride acetylation.
Substitution and Deacetalization: The final steps involve substitution and deacetalization to yield the desired compound.
For industrial production, the process is optimized for cost-effectiveness and scalability. The method involves using phenylhydrazine and ethyl acetoacetate as starting materials, followed by cyclization, chloride acetylation, substitution, and deacetalization .
Chemical Reactions Analysis
1-(1-Phenyl-1H-pyrazol-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(1-Phenyl-1H-pyrazol-5-yl)methanamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of 1-(1-phenyl-1H-pyrazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(1-Phenyl-1H-pyrazol-5-yl)methanamine hydrochloride can be compared with other similar compounds, such as:
(1-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride: This compound has a similar structure but with a methyl group instead of a phenyl group.
N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride: This compound has a methyl group attached to the nitrogen atom and a different position of the phenyl group.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
(2-phenylpyrazol-3-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.ClH/c11-8-10-6-7-12-13(10)9-4-2-1-3-5-9;/h1-7H,8,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQALBWYSNNODTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC=N2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
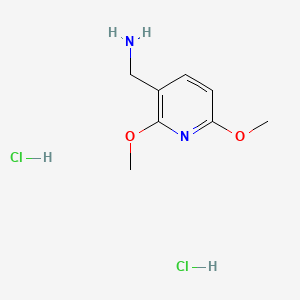
![3-[(3S)-piperidin-3-yl]-1,3-oxazinan-2-one hydrochloride](/img/structure/B8214906.png)
![1-[(3S)-piperidin-3-yl]-1,3-diazinan-2-one hydrochloride](/img/structure/B8214914.png)
![1-[(3S)-pyrrolidin-3-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride](/img/structure/B8214920.png)
![1-methyl-3-[(3S)-pyrrolidin-3-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride](/img/structure/B8214922.png)
![(S)-2-Methyl-1-(pyrrolidin-3-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B8214927.png)
![1-[(3R)-pyrrolidin-3-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride](/img/structure/B8214934.png)
![2-METHYL-3-(PIPERIDIN-4-YL)-3H-IMIDAZO[4,5-B]PYRIDINE DIHYDROCHLORIDE](/img/structure/B8214941.png)
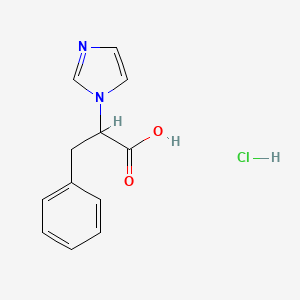
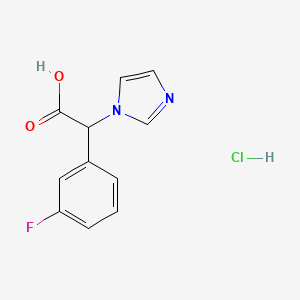
![1-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-5-yl}methanamine hydrochloride](/img/structure/B8214984.png)
![1-ethyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B8214992.png)
![1-(2,2,2-trifluoroethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B8215000.png)
